molecular formula C24H28N2 B11940702 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine CAS No. 853310-51-7

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine

Cat. No.: B11940702
CAS No.: 853310-51-7
M. Wt: 344.5 g/mol
InChI Key: WHFCTIRZGICRRF-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is an organic compound that belongs to the class of quinolinamines This compound is characterized by the presence of a quinoline ring substituted with a tert-butylphenyl group and a cyclopentylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine typically involves multi-step organic reactions. One common method includes the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the quinoline and cyclopentylamine groups. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving cell signaling and molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-N-cyclopentyl-4-quinolinamine is unique due to its specific combination of functional groups and its potential for diverse applications. Its quinoline ring and cyclopentylamine group provide distinct chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

853310-51-7

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-cyclopentylquinolin-4-amine

InChI

InChI=1S/C24H28N2/c1-24(2,3)18-14-12-17(13-15-18)22-16-23(25-19-8-4-5-9-19)20-10-6-7-11-21(20)26-22/h6-7,10-16,19H,4-5,8-9H2,1-3H3,(H,25,26)

InChI Key

WHFCTIRZGICRRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCC4

Origin of Product

United States

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